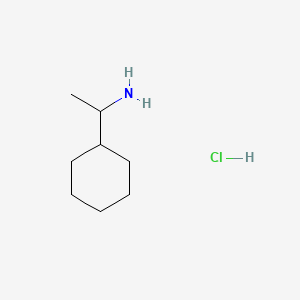

1-cyclohexylethanamine hydrochloride

Description

The exact mass of the compound alpha-Cyclohexylethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39684. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclohexylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(9)8-5-3-2-4-6-8;/h7-8H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESCRFJUMZOXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27586-72-7 | |

| Record name | Cyclohexanemethylamine, alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027586727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27586-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 27586-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Cyclohexylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1-cyclohexylethanamine hydrochloride. As a chiral amine salt, this compound and its enantiomers are of significant interest in pharmaceutical and agrochemical research, primarily serving as a crucial building block in the synthesis of complex, stereochemically-defined molecules.[1][2] Understanding its physical characteristics is paramount for its effective handling, application in synthesis, and for the development of robust analytical methods.

Chemical Identity and Structure

This compound is the salt formed from the reaction of the free base, 1-cyclohexylethanamine, with hydrochloric acid. The protonation of the primary amine group significantly alters the compound's physical properties compared to its free base form.

Molecular Structure:

Figure 1: Chemical structure of this compound.

The structure features a cyclohexyl ring attached to an ethylamine moiety, with a chiral center at the carbon atom bonded to the ammonium group. This guide will primarily focus on the properties of the hydrochloride salt, while referencing the free amine for comparative purposes.

Core Physicochemical Properties

The conversion of the free amine to its hydrochloride salt results in a transition from a liquid to a solid state at room temperature, with corresponding changes in its physicochemical parameters.

| Property | 1-Cyclohexylethanamine (Free Amine) | This compound |

| Molecular Formula | C₈H₁₇N | C₈H₁₈ClN |

| Molecular Weight | 127.23 g/mol [3] | 163.69 g/mol |

| Appearance | Colorless to pale yellow liquid[4] | Solid |

| Melting Point | Not applicable (liquid at STP) | Data not available in searched literature |

| Boiling Point | 177-178 °C (lit.); 60 °C @ 12 mmHg[4] | Decomposes upon strong heating |

| Solubility | Sparingly soluble in water; miscible with many organic solvents[4] | Expected to have higher water solubility |

Spectroscopic Characterization

The protonation of the amine group to form the hydrochloride salt induces significant and predictable changes in the compound's spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic bands that differentiate it from the free amine. In the free amine, the N-H stretching of the primary amine typically appears as two bands in the 3300-3500 cm⁻¹ region.[4] Upon formation of the ammonium salt, these are replaced by a broad, strong absorption band for the N-H stretching of the R-NH₃⁺ group, typically in the 2800-3200 cm⁻¹ range. The N-H bending vibrations also shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton signals in the ¹H NMR spectrum of the hydrochloride salt will show a downfield shift compared to the free amine, due to the electron-withdrawing effect of the positively charged nitrogen atom. The protons on the carbon adjacent to the nitrogen (the methine and methyl groups of the ethylamine moiety) will be most affected. The N-H protons of the ammonium group will appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.[4]

¹³C NMR: Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum will also be shifted downfield upon protonation. The carbon atom directly bonded to the nitrogen will experience the most significant deshielding.

Experimental Protocols

Preparation of this compound

This protocol describes a standard laboratory procedure for the synthesis of an amine hydrochloride from its free base.

Sources

An In-depth Technical Guide to 1-Cyclohexylethanamine Hydrochloride: Chemical Structure and Stereoisomers

Introduction

1-Cyclohexylethanamine hydrochloride is a primary amine salt of significant interest to researchers, scientists, and drug development professionals. Its structure, featuring a chiral center, gives rise to stereoisomers with potentially distinct biological activities, making it a valuable building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, resolution, and characterization of this compound.

Chemical Structure and Physicochemical Properties

This compound is the salt formed from the reaction of 1-cyclohexylethanamine with hydrochloric acid. The parent amine, 1-cyclohexylethanamine, consists of a cyclohexane ring attached to an ethylamine group at the first carbon of the ethyl chain.[3] The presence of a stereocenter at the carbon atom bonded to the amino group results in the existence of two enantiomers: (R)-(-)-1-cyclohexylethanamine and (S)-(+)-1-cyclohexylethanamine.[1][4]

The hydrochloride salt is typically a white to off-white solid, which is more stable and easier to handle than the free amine, which is a liquid.[5][6]

Table 1: Physicochemical Properties of 1-Cyclohexylethanamine and its Stereoisomers

| Property | Racemic 1-Cyclohexylethanamine | (R)-(-)-1-Cyclohexylethanamine | (S)-(+)-1-Cyclohexylethanamine |

| Molecular Formula | C₈H₁₇N | C₈H₁₇N | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol [3] | 127.23 g/mol [4] | 127.23 g/mol [1] |

| CAS Number | 4352-49-2[3] | 5913-13-3[4] | 17430-98-7[2] |

| Appearance | Liquid | Colorless to almost colorless clear liquid | Colorless to almost colorless clear liquid[2] |

| Boiling Point | Not specified | 177-178 °C (lit.)[4] | 60 °C at 12 mmHg (lit.) |

| Density | Not specified | 0.866 g/mL at 20 °C (lit.)[4] | 0.856 g/mL at 25 °C (lit.) |

| Optical Rotation | 0° | [α]20/D −4°, neat[4] | [α]25/D +3.5°, neat |

Stereoisomerism: The Significance of Chirality

The presence of a single chiral center in 1-cyclohexylethanamine gives rise to a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Caption: 2D representation of the (R) and (S) enantiomers of 1-cyclohexylethanamine.

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significant differences in their interactions with other chiral molecules, such as biological receptors and enzymes. This is a critical consideration in drug development, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects.[7]

Synthesis and Resolution of Stereoisomers

Synthesis of Racemic 1-Cyclohexylethanamine

A common and effective method for the synthesis of racemic 1-cyclohexylethanamine is through the reductive amination of acetylcyclohexane (also known as cyclohexyl methyl ketone).[8] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), which is then reduced in situ to the desired amine.

Caption: Workflow for the synthesis of racemic 1-cyclohexylethanamine via reductive amination.

Experimental Protocol: Reductive Amination of Acetylcyclohexane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylcyclohexane in a suitable solvent such as methanol.

-

Amine Source: Add an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

-

Formation of Imine: Stir the mixture at room temperature to allow for the formation of the imine intermediate.

-

Reduction: Introduce a reducing agent. For a one-pot procedure, sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine in the presence of the ketone.[9] Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Work-up: After the reaction is complete (monitored by techniques like TLC or GC), the reaction mixture is worked up. This typically involves quenching any remaining reducing agent, removing the solvent, and then performing an acid-base extraction to isolate the amine product.

-

Purification: The crude amine can be purified by distillation under reduced pressure.

Chiral Resolution of Racemic 1-Cyclohexylethanamine

The separation of the racemic mixture into its individual enantiomers is a crucial step for applications requiring enantiopure compounds. A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[10] For basic amines like 1-cyclohexylethanamine, a chiral acid such as (+)-tartaric acid is an effective resolving agent.[3][10]

The principle behind this technique is that the reaction of a racemic amine ((R)-amine and (S)-amine) with a single enantiomer of a chiral acid (e.g., (+)-acid) results in the formation of two diastereomeric salts: ((R)-amine)-(+)-acid) and ((S)-amine)-(+)-acid). These diastereomers have different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[11]

Caption: Workflow for the chiral resolution of 1-cyclohexylethanamine using a chiral resolving agent.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 1-cyclohexylethanamine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, gently heating if necessary.[11]

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. Allow the mixture to cool slowly to room temperature and then potentially in an ice bath to maximize crystallization of the less soluble diastereomer.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a strong base, such as sodium hydroxide, to deprotonate the amine and regenerate the free enantiomerically enriched amine.[12]

-

Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The amine can be further purified by distillation.

-

Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[13]

Formation of the Hydrochloride Salt

To prepare the stable hydrochloride salt, the free amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dioxane) and treated with a solution of hydrogen chloride in the same or another anhydrous solvent, or by bubbling dry HCl gas through the solution.[5] The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

Analytical Characterization

The identity and purity of this compound and its stereoisomers are confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra of the enantiomers are identical in an achiral solvent.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an essential technique for determining the enantiomeric purity (enantiomeric excess) of the resolved amines. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[14][15]

Applications in Research and Development

The enantiomers of 1-cyclohexylethanamine are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] Their incorporation into a larger molecule can impart the desired stereochemistry, which is often crucial for biological activity.[1] For example, they can be used as chiral auxiliaries to control the stereochemical outcome of a reaction.

Safety and Handling

1-Cyclohexylethanamine and its salts are corrosive and can cause severe skin burns and eye damage. They are also flammable liquids and vapors. It is essential to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical entity whose value is significantly enhanced by its chirality. Understanding the properties of its stereoisomers, along with the methods for their synthesis and separation, is fundamental for researchers and scientists in the fields of organic synthesis and drug discovery. The ability to access enantiomerically pure forms of this compound opens up avenues for the development of novel, stereochemically defined molecules with optimized biological activities.

References

-

(-)-1-Cyclohexylethylamine. PubChem. National Center for Biotechnology Information. [Link]

-

(S)-(+)-1-Cyclohexylethylamine. PubChem. National Center for Biotechnology Information. [Link]

-

1-Cyclohexylethylamine. PubChem. National Center for Biotechnology Information. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- A kind of preparation method of optically active 1-cyclohexylethylamine.

-

Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. National Center for Biotechnology Information. [Link]

-

Reductive Amination. Organic Chemistry Tutor. [Link]

-

Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. MDPI. [Link]

-

Chiral HPLC for effective enantiomer separation. ResearchGate. [Link]

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

- Method for salt preparation.

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

-

Resolution of a Racemic Mixture. YouTube. [Link]

-

Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]

-

Resolution of a Racemic Mixture. Science Learning Center. [Link]

-

Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

Sources

- 1. CN105330550A - A kind of preparation method of optically active 1-cyclohexylethylamine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (R)-(-)-1-环己基乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 7. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 | Benchchem [benchchem.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. m.youtube.com [m.youtube.com]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. researchgate.net [researchgate.net]

(R)-1-cyclohexylethanamine hydrochloride vs (S)-1-cyclohexylethanamine hydrochloride

An In-depth Technical Guide to the Stereoisomers of 1-Cyclohexylethanamine Hydrochloride: (R) vs. (S) Enantiomers

Abstract

Chirality is a fundamental principle in modern pharmacology and chemical synthesis, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. 1-Cyclohexylethanamine is a primary chiral amine that serves as a critical building block and resolving agent in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1][2] Its two enantiomers, (R)-1-cyclohexylethanamine and (S)-1-cyclohexylethanamine, and their respective hydrochloride salts, possess identical physical properties apart from their interaction with plane-polarized light and other chiral entities. This distinction is paramount, as biological systems like enzymes and receptors are inherently chiral, often leading to one enantiomer being therapeutically active while the other may be inactive or even detrimental. This guide provides a comprehensive technical examination of these enantiomers, detailing their properties, synthesis, chiral resolution, stereoselective applications, and the analytical methodologies required to ensure their enantiomeric purity.

Introduction to Chirality and 1-Cyclohexylethanamine

A molecule is termed "chiral" if it is non-superimposable on its mirror image, much like a pair of human hands. These mirror-image isomers are known as enantiomers. While enantiomers share the same molecular formula, connectivity, and most physical properties (e.g., melting point, boiling point, solubility in achiral solvents), they differ in their optical activity—the ability to rotate the plane of polarized light in opposite directions. The (R) and (S) designations are based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous description of the stereocenter's absolute configuration.

1-Cyclohexylethanamine features a stereocenter at the carbon atom bonded to the cyclohexyl ring and the amino group. This makes it a valuable chiral synthon, with both the (R)- and (S)-enantiomers serving as key intermediates in the development of complex, single-enantiomer active pharmaceutical ingredients (APIs).[1][2][3] The hydrochloride salts are often preferred in laboratory and industrial settings as they are typically stable, crystalline solids, which are easier to handle, weigh, and store compared to the liquid free amines.

Physicochemical Properties: A Comparative Overview

The fundamental physical properties of the (R)- and (S)-enantiomers of 1-cyclohexylethanamine are identical. The primary distinguishing feature is the sign of their specific optical rotation. Their hydrochloride salts, being solid, are characterized by their melting points.

| Property | (R)-(-)-1-cyclohexylethanamine | (S)-(+)-1-cyclohexylethanamine | (R/S)-HCl Salt |

| Synonym(s) | (R)-(-)-(1-Aminoethyl)cyclohexane | (S)-(+)-alpha-Methylcyclohexanemethylamine | This compound |

| Molecular Formula | C₈H₁₇N[4] | C₈H₁₇N[3] | C₈H₁₈ClN[5] |

| Molecular Weight | 127.23 g/mol [4] | 127.23 g/mol [1][3] | 163.69 g/mol |

| Appearance | Colorless to almost colorless clear liquid[6] | Colorless to almost colorless clear liquid[1] | Solid |

| CAS Number | 5913-13-3[4] | 17430-98-7[1][3] | 27586-72-7 (racemic HCl)[5], 177859-52-8 ((S)-HCl) |

| Density (Free Amine) | ~0.866 g/mL at 20 °C | ~0.856 g/mL at 25 °C[7] | N/A |

| Boiling Point (Free Amine) | 177-178 °C | 60 °C at 12 mmHg[7] | N/A |

| Optical Rotation | Negative (-) | Positive (+) | Configuration dependent |

| Purity (Typical) | ≥98% | ≥99%[1] | ≥97% |

**3. Synthesis and Enantiomeric Resolution

The industrial production of a single enantiomer of 1-cyclohexylethanamine typically starts with the synthesis of a racemic mixture, followed by a chiral resolution step.

Synthesis of Racemic 1-Cyclohexylethanamine

A common synthetic route involves the reductive amination of acetylcyclohexane (cyclohexyl methyl ketone). This process creates a 50:50 mixture of the (R)- and (S)-enantiomers, known as a racemic mixture.

Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for separating enantiomers on a large scale is through the formation of diastereomeric salts.[8] This process leverages the fact that diastereomers (stereoisomers that are not mirror images) have different physical properties, including solubility.

The core principle involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. A common and cost-effective choice is tartaric acid. This reaction forms a pair of diastereomeric salts: ((R)-amine)-((+)-tartrate) and ((S)-amine)-((+)-tartrate). Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomer precipitates out of the solution and can be isolated by filtration. The desired amine enantiomer is then liberated from the salt by treatment with a base.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Resolution of (±)-1-Cyclohexylethylamine

This protocol provides a generalized procedure for isolating the (S)-enantiomer.

-

Salt Formation: Dissolve (±)-1-cyclohexylethylamine (1.0 eq) in a suitable solvent such as methanol. In a separate flask, dissolve (+)-tartaric acid (L-tartaric acid) (0.5 eq) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then potentially to 0-5 °C to induce crystallization of the less soluble diastereomeric salt, ((S)-amine)-(+)-tartrate).

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold solvent. The mother liquor, containing the more soluble ((R)-amine)-(+)-tartrate) salt, can be set aside for isolation of the (R)-enantiomer.

-

Liberation of Free Amine: Suspend the isolated crystals in water and add a 50% (w/v) sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12). This will deprotonate the amine and dissolve the tartrate salt.

-

Extraction: Extract the liberated (S)-1-cyclohexylethanamine into an organic solvent like diethyl ether or dichloromethane.

-

Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-(+)-1-cyclohexylethanamine.

-

Salt Formation (HCl): To obtain the hydrochloride salt, the purified free amine can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or another appropriate solvent. The resulting hydrochloride salt will typically precipitate and can be collected by filtration.

The Critical Role of Stereochemistry in Applications

The utility of (R)- and (S)-1-cyclohexylethanamine stems from their defined stereochemistry, which is crucial in two main areas: as chiral building blocks for bioactive molecules and as chiral resolving agents.

Chiral Building Blocks in Drug Development

Biological systems are homochiral; proteins are made of L-amino acids and DNA is a right-handed helix. Consequently, the interaction of a small molecule drug with its biological target (e.g., an enzyme or receptor) is highly stereospecific. The two enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic profiles.[9]

-

Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.[10]

-

Example - Ibuprofen: A classic example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. (S)-(+)-ibuprofen is over 100-fold more potent as an inhibitor of the cyclo-oxygenase (COX) enzyme than (R)-(-)-ibuprofen.[9][11] While the body can convert some of the (R)-isomer to the active (S)-isomer, administering the pure (S)-enantiomer allows for a lower dose and reduces the metabolic load on the patient.[12]

(R)- and (S)-1-cyclohexylethanamine are used to introduce a specific stereocenter into a target molecule, ensuring that the final API has the correct three-dimensional structure for optimal interaction with its biological target.[1][2]

Caption: A chiral receptor selectively binds the therapeutic (S)-enantiomer.

Chiral Resolving Agents

Just as they can be resolved by chiral acids, these chiral amines are themselves effective resolving agents for racemic mixtures of acidic compounds, such as carboxylic acids. The process is analogous to the one described in section 3.2, where the racemic acid is reacted with a single enantiomer of 1-cyclohexylethanamine to form separable diastereomeric salts.

Analytical Techniques for Enantiomeric Purity

Ensuring the enantiomeric purity of a chiral compound is a critical quality control step in pharmaceutical development. Regulatory agencies worldwide require robust analytical methods to quantify the amount of each enantiomer present.[13][14] The enantiomeric excess (ee) is a measure of this purity.

Chiral Chromatography

The most powerful and widely used technique for separating enantiomers is chiral chromatography.[10][13]

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for chiral analysis.[14] It employs a Chiral Stationary Phase (CSP), which is a solid support coated or bonded with a chiral selector. The enantiomers in the sample interact differently with the CSP, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[10][15]

-

Gas Chromatography (GC): Chiral GC columns are also used, particularly for volatile amines. The principle is the same as in HPLC, with a chiral selector coated onto the inside of the capillary column.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP) known to be effective for primary amines (e.g., a cellulose or amylose-based column).

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing.

-

Sample Preparation: Accurately prepare a dilute solution of the 1-cyclohexylethanamine sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different times (t_R1 and t_R2).

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak).

Caption: General workflow for determining enantiomeric excess using Chiral HPLC.

Safety and Handling of Hydrochloride Salts

The hydrochloride salts of (R)- and (S)-1-cyclohexylethanamine are classified as hazardous materials and require careful handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictograms: GHS07 (Exclamation mark).

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

(R)-1-cyclohexylethanamine hydrochloride and (S)-1-cyclohexylethanamine hydrochloride are not merely chemical curiosities but indispensable tools in modern organic synthesis and drug development. While chemically identical in an achiral environment, their distinct three-dimensional architectures lead to profoundly different interactions within the chiral landscape of biological systems. The (S)-enantiomer is a key building block for various pharmaceuticals, while the (R)-enantiomer also finds use in synthesis and as a resolving agent.[1][2] A thorough understanding of their properties, resolution techniques, and stereoselective applications, underpinned by robust analytical methods for verifying enantiomeric purity, is essential for any scientist or researcher working to develop safer, more effective chemical and therapeutic products.

References

- A kind of preparation method of optically active 1-cyclohexylethylamine.

-

(S)-(+)-1-Cyclohexylethylamine (CAS No: 17430-98-7) API Intermediate Manufacturers. Apicule. [Link]

-

Analytical chiral separation methods (IUPAC Recommendations 1997). IUPAC. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Inside the isomers: the tale of chiral switches. Australian Prescriber. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

Chiral analysis. Wikipedia. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

-

Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC - PubMed Central. [Link]

-

Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. PubMed. [Link]

-

Pharmacological differences between R(-)- and S(+)-ibuprofen. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. apicule.com [apicule.com]

- 4. scbt.com [scbt.com]

- 5. This compound (1:1) | 27586-72-7 [chemnet.com]

- 6. (R)-(-)-1-Cyclohexylethylamine | 5913-13-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 | Benchchem [benchchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]

- 10. Chiral analysis - Wikipedia [en.wikipedia.org]

- 11. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 1-Cyclohexylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylethanamine hydrochloride is a primary amine salt that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any chemical entity intended for use in drug development, a thorough understanding of its stability profile is paramount to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling. We will delve into the fundamental physicochemical properties, potential degradation pathways, and the methodologies required to establish a robust stability-indicating analytical program.

Physicochemical Properties of Amine Hydrochlorides

Amine hydrochlorides are salts formed by the reaction of an amine with hydrochloric acid. This conversion from a free base to a salt significantly alters the compound's physical properties. Generally, amine hydrochlorides are crystalline solids with higher melting points and greater water solubility compared to their free amine counterparts.[1][2][3] This increased water solubility is advantageous in many pharmaceutical applications.[2]

| Property | Description | Rationale/Reference |

| Physical State | Expected to be a crystalline solid. | Amine salts are typically solids due to their ionic nature.[2][3] |

| Solubility | Expected to be soluble in water and polar solvents, but insoluble in nonpolar organic solvents like ether. | The ionic character of the salt promotes solubility in polar solvents.[1] |

| Hygroscopicity | Potentially hygroscopic. | The free amine is known to be hygroscopic, and the salt may retain this characteristic to some degree. |

| pKa | The pKa of the conjugate acid (the ammonium ion) is a critical parameter influencing its behavior in solution. For cyclohexylamine, a structurally similar compound, the pKa is 10.64. | The basicity of the amine determines the pH range in which the salt is stable.[5] |

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[6] Based on the chemical structure of this compound, the following degradation pathways should be investigated.

Thermal Degradation

Aliphatic amine salts can exhibit thermal instability.[7] At elevated temperatures, the salt may dissociate back to the free amine and hydrogen chloride. The liberated free amine is more susceptible to further degradation, including oxidation. The potential for thermal degradation necessitates careful control of storage and processing temperatures.

Oxidative Degradation

Primary amines are susceptible to oxidation, which can proceed through various mechanisms. Common oxidative pathways can lead to the formation of imines, oximes, and other degradation products. The presence of trace metals can catalyze these oxidative processes. While the hydrochloride salt is generally more stable than the free amine, oxidative degradation should still be thoroughly investigated, particularly in the presence of oxidizing agents or under accelerated storage conditions. The biodegradation of cyclohexylamine has been shown to proceed via cyclohexanone, indicating that oxidation at the carbon bearing the nitrogen is a likely pathway.[8]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. For amine compounds, photodegradation can involve complex radical pathways. Photostability testing is a critical component of a comprehensive stability program to determine if the substance needs to be protected from light.

Hydrolytic Degradation

As a salt, this compound will dissociate in aqueous solution. The stability of the resulting protonated amine will be pH-dependent. While the C-N bond is generally stable to hydrolysis under neutral conditions, extremes of pH, especially when combined with elevated temperatures, could potentially lead to degradation.

Logical Relationship of Degradation Factors

Caption: Interrelationship of environmental stressors and degradation pathways for 1-cyclohexylethanamine HCl.

Recommended Storage and Handling

Based on the inferred physicochemical properties and potential for degradation, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Temperature: Store in a cool, well-ventilated area, away from sources of heat. Refrigeration may be considered for long-term storage, provided the container is sealed to prevent condensation upon removal.

-

Atmosphere: To mitigate oxidative degradation, store under an inert atmosphere (e.g., nitrogen or argon).

-

Moisture: Keep the container tightly closed to prevent the ingress of moisture, especially if the material is hygroscopic.

-

Light: Store in a light-resistant container to protect against photodegradation.

-

Material Compatibility: Avoid storage with strong oxidizing agents and strong bases.

| Storage Condition | Recommendation | Rationale |

| Temperature | Cool and controlled | To minimize thermal degradation and dissociation. |

| Atmosphere | Inert gas (Nitrogen, Argon) | To prevent oxidative degradation of the amine. |

| Moisture | Tightly sealed container | To prevent hydrolysis and deliquescence if hygroscopic. |

| Light | Amber glass or opaque container | To prevent photodegradation. |

Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method (SIAM) is crucial for accurately assessing the stability of this compound.[9][10] The method must be able to separate the intact compound from any process-related impurities and degradation products.

Experimental Workflow for Method Development

Caption: A typical workflow for the development and validation of a stability-indicating analytical method.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3% and 30%)

-

Water for injection or HPLC-grade water

-

Methanol or other suitable organic solvent

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute to the target concentration for analysis.

-

Repeat with 1 N HCl if no significant degradation is observed.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Maintain at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a defined period.

-

Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis.

-

Repeat with 1 N NaOH if necessary.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a defined period, protected from light.

-

Withdraw samples and dilute for analysis.

-

Repeat with 30% H₂O₂ if necessary.

-

-

Thermal Degradation:

-

Store the solid compound in a controlled temperature oven (e.g., 60-80 °C).

-

Store a solution of the compound at a similar temperature.

-

Analyze samples at various time points.

-

-

Photodegradation:

-

Expose the solid compound and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing both UV and visible light, as per ICH Q1B guidelines.

-

Maintain a control sample protected from light.

-

Analyze samples after a defined exposure period.

-

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for stability-indicating assays due to its versatility and resolving power.[11][12]

-

Column: A reversed-phase C18 or C8 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of polar and non-polar degradants.

-

Detection: Since 1-cyclohexylethanamine lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) may be possible. However, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride) would significantly enhance sensitivity and specificity. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed. Mass Spectrometry (MS) detection would be ideal for identifying unknown degradation products.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique, particularly for identifying volatile degradation products.

-

Sample Preparation: The hydrochloride salt is non-volatile and will require either conversion back to the free amine or derivatization to a more volatile form before injection.

-

Column: A capillary column with a polar stationary phase is recommended for the analysis of amines.

-

Detection: Mass spectrometry provides excellent sensitivity and structural information for the identification of degradation products.

Conclusion

The stability and appropriate storage of this compound are critical for its successful application in research and pharmaceutical development. As a solid salt, it is inherently more stable than its free amine form. However, it is susceptible to degradation under conditions of high temperature, humidity, light exposure, and in the presence of oxidizing agents. A comprehensive stability testing program, employing validated stability-indicating analytical methods such as HPLC and GC-MS, is essential to understand its degradation profile and to establish appropriate storage conditions and retest dates. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate.

References

-

National Center for Biotechnology Information. "Amines." In: StatPearls. StatPearls Publishing, 2023. Available from: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.

-

Wikipedia. Cyclohexylamine. Available from: [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

PubChem. (-)-1-Cyclohexylethylamine. National Center for Biotechnology Information. Available from: [Link]

-

NIOSH. (1994). Amines, Aliphatic. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available from: [Link]

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040.

-

PubChem. 1-Cyclohexylethylamine. National Center for Biotechnology Information. Available from: [Link]

- Tani, A., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Bioscience, biotechnology, and biochemistry, 72(1), 216-222.

- German Patent. DD228900A1.

-

Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available from: [Link]

- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 8(3), 11-20.

- Fini, A., et al. (2012). Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable?. Journal of pharmaceutical sciences, 101(1), 279–291.

- Singh, S., & Bakshi, M. (2002). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 26(2), 48-56.

- Iwaki, H., et al. (1973). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A.

- Helda. (2017). Chromatographic determination of amines in food samples. University of Helsinki.

- Galgano, F., et al. (2003). HPLC determination of agmatine and other amines in wine. OENO One, 37(3), 155-161.

-

USDA. Cyclohexylamine. Available from: [Link]

- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-356.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Development of Stability Indicating Assay Method: A Review. 9(2), 116-125.

- Khan, M. S., et al. (2014). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. CAS 4998-76-9: Cyclohexylamine, hydrochloride | CymitQuimica [cymitquimica.com]

- 4. (R)-(-)-1-Cyclohexylethylamine 98 5913-13-3 [sigmaaldrich.com]

- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of validated stability-indicating assay methods--critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. Making sure you're not a bot! [helda.helsinki.fi]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of Racemic 1-Cyclohexylethanamine Hydrochloride

Abstract: 1-Cyclohexylethanamine is a valuable primary amine that serves as a key building block in the synthesis of various pharmaceutical and chemical entities.[1] Its hydrochloride salt offers improved stability and handling characteristics, making it a preferred form for storage and subsequent reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of racemic 1-cyclohexylethanamine hydrochloride, starting from cyclohexyl methyl ketone. We will delve into the strategic selection of the Leuckart reaction, elucidate its underlying mechanism, provide a detailed step-by-step experimental protocol, and outline the necessary characterization and safety protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and practical approach to the preparation of this important intermediate.

Strategic Approach: Why the Leuckart Reaction?

The synthesis of amines from carbonyl compounds is a cornerstone of organic chemistry, with reductive amination being the most direct route.[2] While various methods exist, including catalytic hydrogenation and metal hydride reductions, the Leuckart reaction presents a uniquely efficient and economical choice for this specific transformation.[3][4][5]

The Leuckart reaction utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source (in the case of ammonium formate) and the reducing agent.[5][6] This one-pot procedure is advantageous for several reasons:

-

Operational Simplicity: It combines the formation of an imine intermediate and its subsequent reduction into a single synthetic operation, avoiding the isolation of potentially unstable intermediates.[7]

-

Cost-Effectiveness: The reagents—cyclohexyl methyl ketone, ammonium formate, and formic acid—are inexpensive and readily available bulk chemicals.

-

Robustness: The reaction is tolerant of various functional groups and has been a reliable method for amine synthesis for over a century.[8]

While the reaction often requires high temperatures, its simplicity and efficiency make it a superior choice for the gram-to-kilogram scale synthesis of 1-cyclohexylethanamine compared to methods requiring expensive catalysts or highly reactive, moisture-sensitive hydrides.[6][7]

The Leuckart Reaction: A Mechanistic Perspective

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The synthesis proceeds via two key stages, which occur concurrently in the reaction vessel.

First, cyclohexyl methyl ketone reacts with ammonia (derived from the decomposition of ammonium formate) to form a hemiaminal, which then dehydrates to yield a protonated imine (an iminium ion). This iminium ion is the electrophilic species that will be reduced.

Second, the formic acid (or formate ion) acts as a hydride donor. A hydride is transferred from the formate to the electrophilic carbon of the iminium ion, reducing it to the final amine product. This process releases carbon dioxide.

Sources

- 1. biosynth.com [biosynth.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

Spectroscopic Characterization of 1-Cyclohexylethanamine Hydrochloride: A Technical Guide

Introduction

1-Cyclohexylethanamine hydrochloride is a primary amine salt that serves as a valuable building block in organic synthesis and drug development. Its structural integrity and purity are paramount for its application in the synthesis of more complex molecules. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and purity. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind experimental choices, detailed methodologies, and in-depth interpretation of the spectral data are presented to offer field-proven insights for researchers, scientists, and drug development professionals.

The structure of this compound is characterized by a cyclohexyl ring and an ethylamine side chain, with the amine group protonated to form an ammonium chloride salt. This guide will delve into the characteristic spectroscopic features that arise from this specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here is for the free amine, 1-cyclohexylethanamine, with a detailed explanation of the expected spectral changes upon protonation to the hydrochloride salt.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of 1-cyclohexylethanamine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O, ~0.75 mL) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for organic molecules, while D₂O is useful for observing the exchange of labile protons like those on the amine group. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Interpretation of the ¹H NMR Spectrum of 1-Cyclohexylethanamine:

The ¹H NMR spectrum of 1-cyclohexylethanamine will exhibit distinct signals corresponding to the different proton environments in the molecule. The protonation of the amine group to form the hydrochloride salt will induce a significant downfield shift (to a higher ppm value) of the protons on and near the nitrogen atom due to the increase in electron-withdrawing inductive effect of the positively charged ammonium group.

| Proton Assignment | Typical Chemical Shift (δ) for Free Amine (ppm) | Expected Chemical Shift (δ) for Hydrochloride Salt (ppm) | Multiplicity | Integration |

| -CH(NH₂)- | ~2.5-3.0 | ~3.0-3.5 | Multiplet | 1H |

| -CH₃ | ~1.0-1.2 | ~1.2-1.4 | Doublet | 3H |

| Cyclohexyl-H (axial & equatorial) | ~0.9-1.9 | ~1.0-2.0 | Multiplets | 11H |

| -NH₂ | ~1.5-2.5 (variable) | ~7.5-8.5 (broad) | Singlet (broad) | 2H |

Causality Behind Spectral Features:

-

-CH(NH₂)- Proton: This proton is adjacent to the nitrogen atom and the cyclohexyl group, leading to a complex splitting pattern (multiplet). Upon protonation, the strong deshielding effect of the -NH₃⁺ group causes a noticeable downfield shift.

-

-CH₃ Protons: These protons are on the methyl group and are split into a doublet by the adjacent methine proton. A slight downfield shift is expected upon protonation.

-

Cyclohexyl Protons: The protons on the cyclohexyl ring are in different chemical environments (axial and equatorial) and are coupled to each other, resulting in a complex series of overlapping multiplets.

-

-NH₂ Protons: In the free amine, the chemical shift of the amine protons is variable and the peak is often broad due to hydrogen bonding and quadrupole broadening from the nitrogen atom. In the hydrochloride salt, the ammonium protons (-NH₃⁺) are significantly deshielded and appear as a broad signal at a much lower field.

¹³C NMR Spectroscopy

Experimental Protocol:

A more concentrated sample of 1-cyclohexylethanamine (20-50 mg) is dissolved in a deuterated solvent (~0.75 mL). A ¹³C NMR spectrum is acquired on a spectrometer, often requiring a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

Interpretation of the ¹³C NMR Spectrum of 1-Cyclohexylethanamine:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the protonation of the amine will cause a downfield shift for the carbons closest to the nitrogen atom.

| Carbon Assignment | Typical Chemical Shift (δ) for Free Amine (ppm) | Expected Chemical Shift (δ) for Hydrochloride Salt (ppm) |

| -C(NH₂)- | ~55-60 | ~50-55 |

| -CH₃ | ~20-25 | ~18-23 |

| Cyclohexyl-C1 | ~40-45 | ~38-43 |

| Cyclohexyl-C2, C6 | ~28-33 | ~26-31 |

| Cyclohexyl-C3, C5 | ~25-30 | ~23-28 |

| Cyclohexyl-C4 | ~25-30 | ~23-28 |

Causality Behind Spectral Features:

-

-C(NH₂)- Carbon: This carbon is directly attached to the nitrogen and experiences the most significant downfield shift upon protonation.

-

-CH₃ Carbon: The methyl carbon is further from the nitrogen, so the effect of protonation is less pronounced.

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring show distinct signals, and their chemical shifts are influenced by their proximity to the ethylamine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.

Experimental Protocol:

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Interpretation of the IR Spectrum of this compound:

The IR spectrum of this compound is characterized by the presence of the ammonium group (-NH₃⁺), which gives rise to distinct absorption bands that are different from the amine group (-NH₂) in the free base.[1]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Hydrochloride Salt | Intensity |

| N-H Stretch (Ammonium) | 2800-3200 (broad) | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| N-H Bend (Ammonium) | 1500-1600 | Medium-Strong |

| C-H Bend | 1440-1470 | Medium |

Causality Behind Spectral Features:

-

N-H Stretch: The most prominent feature in the IR spectrum of an amine hydrochloride is the broad and strong absorption band in the 2800-3200 cm⁻¹ region. This is due to the stretching vibrations of the N-H bonds in the ammonium cation (-NH₃⁺). The broadness is a result of extensive hydrogen bonding between the ammonium ions and the chloride counterions.

-

C-H Stretch: The sharp peaks superimposed on the broad N-H stretch correspond to the C-H stretching vibrations of the cyclohexyl and ethyl groups.

-

N-H Bend: The bending vibration of the N-H bonds in the ammonium group appears as a medium to strong band in the 1500-1600 cm⁻¹ region. This is a key diagnostic peak for the presence of a primary amine salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol:

For a volatile compound like 1-cyclohexylethanamine, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their m/z ratio and detected. When analyzing the hydrochloride salt, the initial molecule detected is often the free amine, as the HCl is lost upon vaporization and ionization.

Interpretation of the Mass Spectrum of 1-Cyclohexylethanamine:

The mass spectrum of 1-cyclohexylethanamine will show a molecular ion peak (M⁺) corresponding to the mass of the free amine. The fragmentation pattern is key to confirming the structure.

Molecular Ion Peak (M⁺): m/z = 127

Key Fragmentation Pathways:

A primary fragmentation pathway for amines is the alpha-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken.

-

Loss of a methyl group (-CH₃): This results in a fragment with m/z = 112.

-

Loss of the cyclohexyl group (-C₆H₁₁): This is a major fragmentation pathway, leading to the base peak at m/z = 44, which corresponds to the [CH₃CH=NH₂]⁺ ion. This is a very stable, resonance-stabilized cation.

Caption: Key fragmentation pathways of 1-cyclohexylethanamine in MS.

Conclusion

The combined application of NMR, IR, and MS provides a robust and unequivocal characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the effects of amine protonation. The IR spectrum confirms the presence of the key ammonium functional group, and mass spectrometry provides the molecular weight and characteristic fragmentation pattern. This comprehensive spectroscopic data is essential for ensuring the quality and identity of this important chemical building block in research and development.

References

-

PubChem. (S)-(+)-1-Cyclohexylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (R)-(-)-1-Cyclohexylethylamine HCl. Wiley-VCH. Retrieved from [Link]

Sources

Navigating the Chemistry of 1-Cyclohexylethanamine Hydrochloride: A Technical Guide to Safe Handling and Emergency Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylethanamine hydrochloride is a primary amine salt that serves as a valuable building block in organic synthesis and pharmaceutical development. Its structural motif, featuring a cyclohexyl group adjacent to a chiral ethylamine backbone, makes it a key intermediate for various active pharmaceutical ingredients (APIs). However, the inherent reactivity and potential hazards associated with its amine functional group necessitate a robust understanding of its safety profile and handling requirements.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards of this compound stem from its corrosive nature. As a salt of a strong acid (HCl) and a weak base (the amine), its solutions in water will be acidic and can cause severe irritation or burns upon contact. The parent amine is a flammable, corrosive liquid that is harmful by ingestion, inhalation, or skin contact.[1][2] Although the hydrochloride salt is a solid and not flammable, it is crucial to handle it with the understanding that it can readily dissociate to release the hazardous parent amine, particularly if it comes into contact with bases, or hydrolyzes.

GHS Classification (Inferred)

The following classifications are based on the known hazards of the parent amine, 1-cyclohexylethylamine.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Note: The flammability hazard (H226: Flammable liquid and vapor) of the parent amine is not applicable to the solid hydrochloride salt.[1][2]

Toxicological Data

| Compound | Route | Species | LD50 Value | Reference |

| Cyclohexylamine | Oral | Rat | 156-432 mg/kg | [5][6][7][8] |

| Cyclohexylamine | Dermal | Rabbit | 277 mg/kg | [6][7][8] |

These values place cyclohexylamine in the "Very Toxic" to "Moderately Toxic" range, underscoring the need for stringent handling precautions to avoid ingestion and skin contact.[4][6]

Section 2: Physical and Chemical Properties

Understanding the physical properties of both the free amine and its hydrochloride salt is fundamental to safe storage and handling.

| Property | 1-Cyclohexylethylamine (Free Amine) | This compound | Rationale / Comments |

| Appearance | Colorless to yellowish liquid | White to off-white crystalline solid | Salt formation typically results in a solid with a defined crystal structure. |

| Molecular Weight | 127.23 g/mol [1] | 163.69 g/mol | Addition of HCl (36.46 g/mol ). |

| Boiling Point | 177-178 °C (at 760 mmHg)[9] | Not Applicable (decomposes) | Amine salts typically decompose at high temperatures rather than boil. |

| Flash Point | 52 °C (125.6 °F)[9] | Not Applicable | As a salt, it is not flammable. |

| Solubility | Miscible with water and most organic solvents[6] | Soluble in water; sparingly soluble in nonpolar organic solvents | The ionic nature of the hydrochloride salt greatly increases its aqueous solubility. |

| Vapor Pressure | 13 mbar @ 20 °C[7] | Negligible | As a solid, it has very low vapor pressure, reducing inhalation risk compared to the volatile free amine. |

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the chemical at its source, preventing it from entering the laboratory environment.

-

Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a properly functioning chemical fume hood.[10] This is critical because fine powders can easily become airborne.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be based on a thorough risk assessment. For this corrosive solid, the following are mandatory:

-

Eye Protection: Chemical splash goggles are required at all times.[11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]

-

Hand Protection: Wear nitrile or neoprene gloves.[12] Always inspect gloves for tears or holes before use.[12] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.

-

Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.[13]

-

Footwear: Closed-toe shoes must be worn.[12]

Procedural Best Practices

-

Avoid Dust Formation: Handle the solid gently to minimize the creation of airborne dust.[14]

-

Weighing: Use a weigh boat or creased weighing paper to contain the solid. After transfer, decontaminate the balance and surrounding area.

-

Dissolving: When preparing solutions, always add the solid this compound to the solvent slowly, with stirring.[10] Never add solvent to the bulk solid. Be aware that dissolving corrosives can be exothermic.[10]

-

Housekeeping: Clean up any spills immediately, no matter how small. Wipe down work surfaces with a damp cloth after use to remove any unseen corrosive residue.[10]

-

Avoid Incompatibilities: Do not store or mix with strong bases or strong oxidizing agents. Contact with strong bases will liberate the volatile and flammable free amine.[15]

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Segregation: Store in a dedicated cabinet for corrosive materials, segregated from incompatible substances like strong bases, acids, and oxidizers.[11]

-

Location: Store below eye level to minimize the risk of dropping the container and causing a facial injury.[11]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

First Aid Measures

The immediate priority upon exposure is decontamination.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[12] Immediately flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.

-

Inhalation: Move the person to fresh air.[16] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

Accidental Release (Spill) Protocol

The following workflow outlines the logical steps for responding to a spill of solid this compound.

Caption: Logical workflow for responding to a solid corrosive chemical spill.

Step-by-Step Spill Cleanup Methodology:

-

Alert and Assess: Immediately alert others in the vicinity.[13] Assess the extent of the spill. For a large spill, evacuate the area and contact your institution's emergency response team.

-

Secure the Area: Prevent entry into the spill area.

-

Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 3.2.[14]

-

Containment: Gently cover the solid spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent for corrosive solids.[14] This prevents the powder from becoming airborne.

-

Collection: Carefully sweep the material and absorbent into a dustpan.[14] Avoid creating dust. Place the collected material into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Wipe the spill area with a cloth dampened with a mild neutralizing agent (like a 5% sodium bicarbonate solution for acidic residues), followed by soap and water.[14]

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, cleaning cloths) as hazardous chemical waste according to your institution's guidelines.

-

Report: Report the incident to your supervisor and/or Environmental Health & Safety department.

References

-

PubChem - National Center for Biotechnology Information. (n.d.). 1-Cyclohexylethylamine. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2016, February 5). Cyclohexanamine: Human health tier II assessment. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]

-

U.S. Department of Agriculture. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). (-)-1-Cyclohexylethylamine. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2016, July 1). Short chain (C2-3) alkyl amines: Human health tier II assessment. Retrieved from [Link]

-

University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]

-

Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

Sources

- 1. 1-Cyclohexylethylamine | C8H17N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 7.7.2 Evaluating Toxicity Data | Environment, Health and Safety [ehs.cornell.edu]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. ams.usda.gov [ams.usda.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. (R)-(-)-1-Cyclohexylethylamine 98 5913-13-3 [sigmaaldrich.com]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 12. fishersci.com [fishersci.com]

- 13. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 14. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. angenechemical.com [angenechemical.com]

The Versatility of 1-Cyclohexylethanamine: A Technical Guide for Asymmetric Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-cyclohexylethanamine as a cornerstone chiral building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of reactions to offer a nuanced understanding of the causality behind its applications. We will dissect the utility of this versatile amine in three principal domains: as a highly effective chiral resolving agent, as a reliable chiral auxiliary for stereoselective transformations, and as a key structural component in the synthesis of sophisticated chiral ligands and bioactive molecules. Each section is supported by detailed experimental protocols, mechanistic insights, and quantitative data to provide a comprehensive and actionable resource for the laboratory.

Introduction: The Strategic Advantage of the Cyclohexylethyl Scaffold